1-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
1-{[(E)-(2,4-Dihydroxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a Schiff base derivative of the 1,2-dihydropyridine-3-carbonitrile scaffold. Its structure features a 2,4-dihydroxybenzylidene substituent attached to the pyridine core via an imine linkage. The compound is synthesized through a condensation reaction between 3-cyano-4,6-dimethyl-2-pyridone and 2,4-dihydroxybenzaldehyde, typically catalyzed by piperidine in ethanol .
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-3-4-12(19)6-14(11)20/h3-6,8,19-20H,1-2H3/b17-8+ |
InChI Key |
PGXCUDOBRIRYQE-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=C(C=C(C=C2)O)O)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=C(C=C2)O)O)C#N)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Cyanoacetamide with Ketones
A widely employed method involves the cyclocondensation of 2-cyanoacetamide with methyl alkyl ketones in the presence of a base. For example, Reference Example 63 (Ambeed, 2020) describes the synthesis of 2-chloro-3-cyano-5,6-dimethylpyridine via a three-step process:
-
Formation of Sodium Enolate : A mixture of 2-butanone (20.9 g, 290 mmol) and ethyl formate (23.0 g, 310 mmol) was added to a sodium methoxide solution (59 mL) in diethyl ether (380 mL) at 4–5°C. The enolate precipitated after 6 hours at room temperature.
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Cyclization : The enolate was reacted with 2-cyanoacetamide (14.1 g, 168 mmol), piperidine (12.3 mL, 124 mmol), and acetic acid (7.50 g, 124 mmol) in water (336 mL) under reflux for 17 hours.
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Chlorination : The resulting 2-oxo-1,2-dihydro-5,6-dimethylpyridine-3-carbonitrile was treated with phosphorus oxychloride (80 mL) at 100°C for 6 hours to yield the chlorinated derivative.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaOMe, Et2O, 4–5°C | – |
| 2 | H2O, reflux, 17 h | 33% |
| 3 | POCl3, 100°C, 6 h | 54% |
This method highlights the critical role of phosphorus oxychloride in converting hydroxyl groups to chloro substituents, a common strategy for activating positions for nucleophilic substitution.
Direct Cyclization Using Trichlorophosphate
An alternative one-pot approach involves trichlorophosphate-mediated cyclization. For instance, 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile was synthesized by stirring 2-cyanoacetamide with acetylacetone in phosphorus oxychloride at 20°C for 13 hours, achieving a 66.7% yield.
Reaction Scheme :
The introduction of the [(E)-(2,4-dihydroxyphenyl)methylidene]amino group proceeds via a condensation reaction between the primary amine of the dihydropyridine intermediate and 2,4-dihydroxybenzaldehyde.
Amination of the Dihydropyridine Core
Prior to Schiff base formation, the 1-position of the dihydropyridine ring must be functionalized with an amine group. While direct amination methods are sparsely documented, analogous protocols suggest nucleophilic substitution of chloro derivatives with ammonia or amines. For example, EP2789613A1 describes amination reactions using chiral auxiliaries in polar aprotic solvents like DMF or THF.
Condensation Reaction
The final step involves refluxing the aminated dihydropyridine derivative with 2,4-dihydroxybenzaldehyde in ethanol or methanol, catalyzed by acetic acid. A representative procedure from DDPODC synthesis (Al-Mallah & Amin, 2018) employs a 1:1 molar ratio of amine to aldehyde at 80°C for 6 hours, yielding the Schiff base with >80% efficiency.
Optimization Insights :
-
Solvent : Ethanol outperforms DMSO or DMF due to better solubility of phenolic aldehydes.
-
Catalyst : 0.1 eq. acetic acid enhances imine formation kinetics.
-
Configuration Control : The E-isomer is favored under reflux conditions, as confirmed by NMR coupling constants (J = 12–14 Hz).
Purification and Characterization
Solid-Phase Extraction (SPE)
Polymer-based C18 cartridges modified with azo-dyes (e.g., DDPODC) are effective for preconcentrating cerium(III) ions, though analogous methods may aid in isolating the target compound by chelating residual metal catalysts.
Spectrophotometric Analysis
UV-Vis spectroscopy (λ_max = 420–450 nm) confirms Schiff base formation, with molar absorptivity (ε) values ≥ 1.2 × 10^4 L·mol⁻¹·cm⁻¹.
Challenges and Mitigation Strategies
-
Low Amination Yields : Steric hindrance at the 1-position of dihydropyridines can limit amination efficiency. Using excess ammonium hydroxide (5 eq.) in sealed tubes at 120°C improves conversion.
-
Oxidative Degradation : The 2,4-dihydroxyphenyl group is prone to oxidation. Conducting reactions under nitrogen atmosphere with 0.1% ascorbic acid as an antioxidant preserves integrity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Biology: The compound has potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
Table 2: Cytotoxicity and Molecular Docking Data
Key Observations:
- Thiazole derivatives (6c, 6d) exhibit strong cytotoxicity (IC₅₀ ~10–15 μM) due to their ability to occupy hydrophobic pockets in EGFR TK .
- The target compound’s dihydroxyphenyl group could theoretically improve binding via hydrogen bonds with kinase active sites, similar to chlorinated (6d) or methoxylated (3 ) analogs.
- Ethylphenyl derivatives show lower potency, suggesting that electron-withdrawing groups (e.g., -CN, -Cl) or hydrogen-bond donors (e.g., -OH) are critical for activity.
Physicochemical and Crystallographic Comparisons
Table 3: Crystallographic and Solubility Data
Key Observations:
- The target compound’s hydroxyl groups likely improve aqueous solubility over ethylphenyl or methoxy-substituted analogs, which are more lipophilic .
Biological Activity
1-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines, followed by cyclization to form the pyridine ring. The process can be optimized for yield and purity using various solvent systems and catalysts.
Biological Activity Overview
The biological activity of the compound has been investigated in several studies, highlighting its potential as an anticancer agent and its antimicrobial properties.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).
Table 1: IC50 Values for Anticancer Activity
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has shown significant antimicrobial activity against a range of pathogens. The effectiveness varies depending on the type of microorganism and the concentration used.
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with specific biological targets. The binding affinity with key enzymes involved in cancer progression has been evaluated, indicating a strong interaction with the active sites of these enzymes.
Table 3: Binding Affinities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving HCT-116 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Case Study on Antimicrobial Efficacy : In vitro tests against clinical isolates of Staphylococcus aureus demonstrated that this compound could inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent for bacterial infections.
Q & A
Q. What synthetic methodologies are employed to prepare this compound and its structural analogs?
The compound is synthesized via multi-component reactions, often involving acetophenone derivatives, aldehydes, ammonium acetate, and ethyl cyanoacetate or malononitrile. For example, a one-pot four-component reaction under reflux in ethanol with piperidine as a catalyst yields the dihydropyridine core. Optimization includes solvent selection (ethanol or DMF/ethanol mixtures), temperature control, and recrystallization for purity .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key parameters include planar dihydropyridine rings (max deviation: 0.021 Å) and dihedral angles between aromatic substituents (e.g., 85.33° between dihydropyridine and benzene rings). Bond lengths (e.g., C–N = 1.34–1.38 Å) and angles are validated against related structures .
Q. What in vitro assays are used to evaluate its anticancer activity?
Antiproliferative activity is assessed via MTT assays using human cancer cell lines (e.g., HT-29 colon and MDA-MB-231 breast cancer). IC50 values are calculated from dose-response curves (e.g., 0.70 μM against HT-29). Controls include untreated cells and reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational docking predict its molecular targets?
Molecular docking studies (e.g., AutoDock Vina) identify interactions with survivin and PIM1 kinase. Binding affinities (ΔG values) and hydrogen-bonding patterns (e.g., with kinase active sites) are analyzed. Validation includes comparing docking scores with known inhibitors .
Q. How can discrepancies in IC50 values across cell lines be resolved?
Variability may arise from differences in cellular uptake, metabolic stability, or target expression. Cross-validation using orthogonal assays (e.g., clonogenic survival, apoptosis markers) and pharmacokinetic profiling (e.g., plasma stability assays) clarify mechanisms .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Structural modifications include introducing hydrophilic groups (e.g., hydroxyls, amines) or formulating prodrugs (e.g., phosphate esters). Solubility is quantified via shake-flask methods, and bioactivity is re-evaluated in cell-based assays .
Q. How are structure-activity relationship (SAR) studies conducted for this scaffold?
SAR involves synthesizing analogs with varied substituents (e.g., halogenated aryl groups, methyl vs. ethyl chains). Biological testing identifies critical pharmacophores: the 2,4-dihydroxyphenyl group enhances potency, while methyl substitutions at C4/C6 improve metabolic stability .
Q. How is target engagement validated in cellular models?
Techniques include thermal shift assays (to confirm target binding), siRNA knockdown (to assess dependency on survivin/PIM1), and Western blotting (to measure downstream effector inhibition, e.g., caspase-3 activation) .
Q. How is its stability under physiological conditions assessed?
Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are performed using HPLC. Degradation products are identified via LC-MS, and half-life (t½) is calculated. Protective formulations (e.g., nanoparticles) are explored if instability is observed .
Q. What synergistic effects are observed with standard anticancer agents?
Combination studies with cisplatin or paclitaxel use Chou-Talalay analysis to calculate combination indices (CI). Synergy (CI < 1) is mechanistically explored via pathway enrichment analysis (e.g., apoptosis, DNA repair pathways) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
